1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is a chemical compound identified by the CAS Number 1315368-72-9. It belongs to a class of organic compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopropyl group and an oxadiazole moiety, contributing to its potential applications in pharmaceuticals.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen atoms in its structure. Specifically, it is categorized under oxadiazoles, which are known for their pharmacological properties, including antibacterial and antiviral activities. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability.
The synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway may include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvent) would depend on the chosen synthetic route and are typically optimized for yield and purity.
The molecular formula of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is , with a molecular weight of 295.21 g/mol.
These structural representations provide a comprehensive view of the compound's connectivity and stereochemistry.
The chemical reactivity of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride can be explored through various reaction types:
Specific reaction conditions and products would vary based on the functional groups involved and the reaction environment.
The mechanism of action for 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride is primarily associated with its oxadiazole component.
Research indicates that oxadiazoles exhibit anti-infective properties by targeting specific biochemical pathways in pathogens.
The compound likely interacts with molecular targets within bacterial or viral cells, leading to inhibition of essential processes such as DNA replication or protein synthesis.
By disrupting these pathways, the compound may induce cell death or inhibit growth in various microorganisms.
The compound appears as a white to off-white powder and is typically stored at room temperature.
Key chemical properties include:
The primary applications of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride lie in pharmaceutical research:
This compound exemplifies the ongoing exploration into heterocyclic compounds for drug discovery and development within medicinal chemistry.
The synthesis of 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride (MW: 295.22 g/mol) requires a convergent strategy, decoupling oxadiazole ring assembly from diazepane functionalization. The established route proceeds through three critical intermediates [1] [6]:
Table 1: Synthetic Intermediates and Key Characteristics
Intermediate | CAS No. | Molecular Formula | Role in Synthesis |
---|---|---|---|
N-Hydroxycyclopropanecarboximidamide | Not Specified | C₄H₈N₂O | Oxadiazole precursor |
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole | Not Specified | C₆H₇ClN₂O | Alkylating agent |
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | Not Available | C₆H₉N₃O | Alternative precursor [6] |
1,4-Diazepane free base | 505-66-8 | C₅H₁₁N | Amine nucleophile |
The 5-cyclopropyl-1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between cyclopropyl amidoxime and activated carboxylic acid derivatives. Two principal methodologies dominate [1] [3]:
Critical parameters include stoichiometric balance (1:1 amidoxime to acylating agent) and strict exclusion of protic impurities to suppress hydrolysis byproducts.
Table 2: Cyclization Method Comparison
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Thermal cyclodehydration | Toluene, 100°C, 10 h | 82 | Simple setup, scalable |
Microwave-assisted | DMF, 150°C, 45 min | 78 | Faster, higher reproducibility |
Carbodiimide-mediated | DCM, 25°C, 24 h | 65 | Mild conditions, avoids epimerization |
Alkylation of 1,4-diazepane with 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole is optimized for regioselectivity and minimal di-quaternization [1] [6]:
Post-reaction workup involves aqueous extraction (5% NaHCO₃) followed by silica gel chromatography (gradient: 5–20% MeOH in CH₂Cl₂) to isolate the free base at >95% purity [1].
Conversion of the lipophilic free base to the water-soluble dihydrochloride salt employs HCl gas or concentrated HCl in anhydrous solvents:
Final purification uses recrystallization (IPA/H₂O 9:1) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile). Isolated yields range from 85–92% with ≥99% purity (HPLC, 220 nm) and chloride content matching theoretical 24.0% (ion chromatography) [7].
Table 3: Salt Crystallization Conditions and Outcomes
Solvent System | Crystal Morphology | Purity (%) | Recovery Yield (%) |
---|---|---|---|
Ethanol | Amorphous powder | 95.2 | 89 |
Isopropanol | Needles | 99.5 | 92 |
Ethyl acetate | Platelets | 98.1 | 86 |
Acetone/IPA (1:1) | Aggregates | 96.8 | 81 |
Optimization focuses on two bottlenecks: oxadiazole cyclization and diazepane alkylation [1] [8]:
Table 4: Catalyst and Solvent Impact on Key Steps
Reaction Stage | Catalyst/Solvent | Time | Yield (%) | Improvement Factor |
---|---|---|---|---|
Oxadiazole cyclization | None (toluene, 100°C) | 10 h | 82 | Baseline |
Oxadiazole cyclization | AgOTf (5 mol%, DCM, 25°C) | 1.5 h | 90 | 1.10× |
Diazepane alkylation | None (MeCN, 60°C) | 8 h | 75 | Baseline |
Diazepane alkylation | TBAB (5 mol%, H₂O/toluene) | 3 h | 94 | 1.25× |
Automated HTMC platforms enable rapid iteration of solvent/base pairs, reducing optimization timelines by 60%. Statistical modeling (DoE) confirms temperature and catalyst loading as critical variables [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8